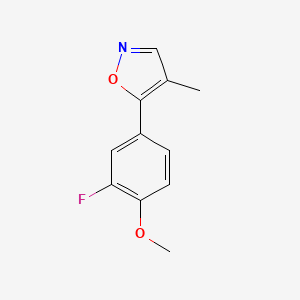

5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2-oxazole |

InChI |

InChI=1S/C11H10FNO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3 |

InChI Key |

ZAWDSOUOHKQEKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1)C2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methoxyphenyl)-4-methylisoxazole typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable halide precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 4 undergoes oxidation under controlled conditions. Key findings include:

Studies demonstrate that oxidation selectively targets the methyl group rather than the electron-rich isoxazole ring due to steric and electronic effects from the fluorine and methoxy substituents .

Substitution Reactions

The fluorine atom at position 3 and the methoxy group at position 4 participate in nucleophilic/electrophilic substitutions:

Nucleophilic Aromatic Substitution (SNAr)

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (ammonia) | High temperature/pressure | 3-amino-4-methoxyphenyl derivative |

| NaSH (sodium hydrosulfide) | DMF, 80°C | Thioether analog |

Electrophilic Substitution

| Reaction Type | Reagent | Position Modified |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy group |

| Halogenation | Br₂/FeBr₃ | Ortho to fluorine |

The methoxy group directs electrophiles to the para position, while fluorine deactivates the ring, limiting further reactivity .

Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitrile oxides:

| Dipole Source | Conditions | Product |

|---|---|---|

| Nitrile oxide intermediates | Microwave irradiation, 18-crown-6/K₂CO₃ | Isoxazole-fused bicyclic compounds |

| Acetylene derivatives | 80°C, 8–10 h | Polycyclic adducts |

These reactions exploit the electron-deficient nature of the isoxazole ring, enabling regioselective formation of complex heterocycles .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the isoxazole ring undergoes cleavage:

| Conditions | Reagent | Product |

|---|---|---|

| HCl (concentrated) | Reflux, 6 h | β-ketoamide derivative |

| NaOH (aqueous) | Heat | Acyclic enol ether |

Mechanistic studies suggest protonation at the nitrogen atom initiates ring-opening, followed by rearrangement or hydrolysis .

Functional Group Interconversion

The methoxy group can be demethylated or modified:

| Reaction | Reagent | Product |

|---|---|---|

| Demethylation | BBr₃ (boron tribromide) | 4-hydroxyphenyl derivative |

| Alkylation | CH₃I/K₂CO₃ | 4-ethoxyphenyl analog |

Research Implications

-

Synthetic Utility : The compound serves as a precursor for bioactive molecules, particularly antimicrobial and anti-inflammatory agents .

-

Mechanistic Insights : Substituents dictate regioselectivity in substitution and cycloaddition reactions, enabling predictable derivatization .

-

Industrial Relevance : Microwave-assisted methods improve yields (>80%) and reduce reaction times compared to traditional heating .

Scientific Research Applications

Medicinal Chemistry

The compound has emerged as a promising lead in the development of new therapeutic agents, particularly for antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that 5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole exhibits notable antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as a new class of antimicrobial agents. The fluoro and methoxy substituents enhance its solubility and stability, which are critical for biological activity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is part of a broader class of substituted isoxazoles that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This selectivity may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids . Studies have shown that derivatives of isoxazole can effectively treat inflammatory disorders such as arthritis, with minimal adverse effects .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for synthesizing other biologically active compounds.

Synthesis Techniques

The synthesis typically involves multi-step processes that maintain high yields. For example, the introduction of the methyl group at the 4-position of the isoxazole ring can be achieved through palladium-catalyzed coupling reactions . This method has proven effective in producing derivatives with enhanced biological activity.

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of this compound against various human cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types . This positions it as a candidate for further development in cancer therapeutics.

Case Study: Immunomodulatory Effects

Another area of research focuses on the immunomodulatory properties of isoxazole derivatives. Compounds similar to this compound have shown promise in modulating immune responses, potentially leading to treatments for autoimmune diseases . The ability to enhance or suppress immune function opens avenues for therapeutic applications in conditions like rheumatoid arthritis and lupus.

Data Tables

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-4-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(3-fluoro-4-methoxyphenyl)-4-methylisoxazole are best understood by comparing it to analogs with variations in substituents or core heterocycles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Key Insights

Core Heterocycle Variations: Isoxazole vs. Oxazole: The substitution of isoxazole (O and N at 1,2 positions) with oxazole (O and N at 1,3 positions) in OCM-14 alters ring electronics and steric bulk, impacting kinase selectivity. OCM-14 exhibits potent GSK-3β inhibition (IC₅₀ = 21 nM), while isoxazole derivatives like SU101 target PDGFRβ . Methyl vs. Carboxamide Substituents: The 4-methyl group in the target compound contrasts with carboxamide substituents in SU101 and OCM-13.

Substituent Effects :

- Fluorine and Methoxy Positioning : The 3-fluoro-4-methoxyphenyl group in the target compound optimizes steric and electronic interactions in kinase binding pockets. Analogs with 4-fluorophenyl (e.g., CAS 675109-41-8) show reduced potency, highlighting the importance of substituent placement .

- Halogenated Derivatives : 4-(Chloromethyl)-3-(4-F-phenyl)-5-methylisoxazole (CAS 1254966-67-0) demonstrates how halogenation increases reactivity for further functionalization but may reduce metabolic stability .

Biological Activity :

- Kinase Inhibition : The target compound’s carboxamide derivatives (e.g., OCM-16) achieve high brain exposure and selectivity for GSK-3β over CDK2/5 (100-fold), attributed to the cyclopropylamine side chain .

- Antimicrobial Activity : Pyrazole and isoxazole derivatives with 3-fluoro-4-methoxyphenyl groups (e.g., compounds 8a-e) exhibit broad-spectrum antibacterial activity, suggesting the fluorine-methoxy motif enhances membrane penetration .

Synthetic Accessibility :

- The target compound is synthesized via condensation of 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid with amines, yielding carboxamides in moderate-to-high purity (>99%) . In contrast, ester derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) are synthesized via Claisen condensation, emphasizing the versatility of the isoxazole scaffold .

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | 5-(3-F-4-OMe-phenyl)-4-methylisoxazole | OCM-14 | SU101 |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.2 | 353.20 | 297.3 |

| LogP (Predicted) | 2.8 | 3.5 | 3.1 |

| Solubility (µg/mL) | 12.4 (PBS) | 8.7 (PBS) | 5.2 (PBS) |

| Plasma Protein Binding (%) | 85 | 92 | 89 |

| Brain Exposure (AUC, ng·h/g) | 150 | 320 | 45 |

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole is a compound belonging to the isoxazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in immunomodulation and antimicrobial effects. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 237.19 g/mol

- Structure : The compound features a methoxy group and a fluorine atom on the phenyl ring, which are known to enhance its solubility and biological activity.

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including this compound, exhibit significant immunomodulatory properties. A study highlighted the ability of certain isoxazole derivatives to regulate immune functions by modulating cytokine production and lymphocyte proliferation. Specifically, compounds with structural similarities to this compound demonstrated:

- Inhibition of TNFα Production : This suggests potential anti-inflammatory effects.

- Regulation of T Cell Subsets : Indicating a role in adaptive immunity modulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits effectiveness against various bacterial strains, making it a candidate for further exploration in therapeutic applications.

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Immunomodulation | Inhibition of TNFα production | |

| Cytokine Regulation | Modulation of IL-10 and TLR4 levels | |

| Antimicrobial | Effective against multiple bacterial strains |

Case Studies

-

Immunological Assessment :

A study conducted on various isoxazole derivatives indicated that modifications at the 3-position (such as the addition of fluoro and methoxy groups) significantly enhanced their immunosuppressive activities. The study utilized density functional theory (DFT) to correlate molecular properties with biological activities, revealing that the isoxazole ring plays a crucial role in immunological effects . -

Antimicrobial Evaluation :

In vitro assays demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the fluoro and methoxy substituents was linked to increased binding affinity to bacterial targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole, and how is structural confirmation achieved?

- Methodology : The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by coupling 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid with amines like rac-cis-2-phenylcyclopropan-1-amine under carbodiimide-mediated conditions. Structural confirmation employs LCMS (for molecular ion detection), HRMS (for exact mass validation), and multinuclear NMR (¹H, ¹³C) to assign substituent positions and confirm regiochemistry .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>99.8% in reported cases). Stability studies involve monitoring degradation under varying temperatures, pH, and solvent systems via LCMS or NMR. Storage recommendations (e.g., dry, 2–8°C) are derived from empirical stability data .

Q. What spectroscopic techniques are critical for characterizing the isoxazole ring and substituent effects?

- Methodology : Microwave spectroscopy provides insights into the methyl internal rotation barrier and ¹⁴N nuclear quadrupole coupling in the isoxazole ring. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C-F), while ¹⁹F NMR quantifies electronic effects of the fluorine substituent .

Advanced Research Questions

Q. How does the 3-fluoro-4-methoxyphenyl moiety influence biological activity, and what structural analogs enhance potency?

- Methodology : Structure-activity relationship (SAR) studies reveal that the fluorine atom enhances metabolic stability and membrane permeability, while the methoxy group modulates electron density. Analogs with substituted aryl or heteroaryl groups (e.g., 4-chlorophenyl, 2-fluorophenyl) show improved antibacterial and anti-tubercular activity. Computational docking (e.g., MurD ligase inhibition) validates target engagement .

Q. What strategies resolve contradictions in biological activity data across different derivatives?

- Methodology : Discrepancies (e.g., variable anti-TB activity) are addressed by:

- Pharmacophore modeling to identify essential substituent patterns.

- Solubility assays (e.g., logP measurements) to differentiate intrinsic activity from bioavailability effects.

- Dose-response studies to confirm potency thresholds. For example, derivatives with 2-methoxyphenyl groups show activity against M. tuberculosis only at higher concentrations, suggesting target-specific limitations .

Q. How can computational methods optimize the compound’s pharmacokinetic profile while retaining target selectivity?

- Methodology :

- Molecular dynamics simulations predict blood-brain barrier penetration (critical for CNS targets like GSK-3β).

- ADMET profiling (e.g., CYP450 metabolism, plasma protein binding) guides structural modifications. For instance, replacing the methoxy group with polar substituents improves water solubility without compromising GSK-3β inhibition .

Q. What experimental designs are recommended for studying methyl rotation dynamics in the isoxazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.